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Compound of Interest

Compound Name: 7-Methyl-4-quinolone

Cat. No.: B3021513 Get Quote

Spectroscopic Data of 7-Methyl-4-quinolone: A
Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 7-Methyl-4-
quinolone (CAS No: 93919-55-2), a heterocyclic compound of interest in medicinal chemistry

and drug development.[1] The structural elucidation of such molecules is paramount for

understanding their structure-activity relationships, and spectroscopic techniques remain the

cornerstone of this characterization. This document will detail the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental

choices and interpretation of the spectral features that confirm the molecular structure of 7-
Methyl-4-quinolone.

Molecular Structure
The foundational step in any spectroscopic analysis is the understanding of the molecule's

structure. 7-Methyl-4-quinolone consists of a quinolone core with a methyl group substituted

at the 7th position.

Caption: 2D Structure of 7-Methyl-4-quinolone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 7-Methyl-4-quinolone, both ¹H and ¹³C NMR provide critical information for
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structural confirmation. While a complete, experimentally verified public dataset for 7-Methyl-4-
quinolone is not readily available, the following data is predicted based on established

computational methods and analysis of structurally similar compounds.[2]

¹H NMR (Proton NMR)
The ¹H NMR spectrum provides information on the chemical environment and connectivity of

hydrogen atoms. The predicted chemical shifts for 7-Methyl-4-quinolone in a solvent like

DMSO-d₆ are summarized below.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.6 br s 1H N-H

~8.0 d 1H H-5

~7.4 dd 1H H-6

~7.2 d 1H H-8

~7.9 d 1H H-2

~6.2 d 1H H-3

~2.4 s 3H -CH₃

br s = broad singlet, s = singlet, d = doublet, dd = doublet of doublets

Interpretation and Rationale:

The downfield broad singlet around 11.6 ppm is characteristic of the acidic N-H proton of the

quinolone ring.

The aromatic protons on the benzene ring (H-5, H-6, and H-8) appear in the aromatic region

(7.0-8.5 ppm). The specific splitting patterns (doublet and doublet of doublets) are dictated

by their coupling with neighboring protons.

The protons on the pyridinone ring (H-2 and H-3) are observed as doublets due to their

coupling with each other.
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The upfield singlet at approximately 2.4 ppm, integrating to three protons, is indicative of the

methyl group at the C-7 position.

¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppm Assignment

~177 C=O (C-4)

~140 C-8a

~138 C-7

~126 C-5

~124 C-4a

~123 C-6

~118 C-8

~140 C-2

~110 C-3

~21 -CH₃

Interpretation and Rationale:

The most downfield signal around 177 ppm is assigned to the carbonyl carbon (C-4).

The signals in the 110-140 ppm range correspond to the aromatic and olefinic carbons of the

quinolone ring system.

The upfield signal at approximately 21 ppm is characteristic of the methyl carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of
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chemical bonds.

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad N-H Stretch

3100-3000 Medium Aromatic C-H Stretch

2950-2850 Weak Aliphatic C-H Stretch

~1660 Strong C=O Stretch (Amide)

1620-1580 Medium-Strong C=C Stretch (Aromatic)

1500-1400 Medium C-N Stretch

Interpretation and Rationale:

A strong, broad absorption in the region of 3400-3200 cm⁻¹ is a clear indication of the N-H

stretching vibration.

The presence of aromatic C-H stretching vibrations is confirmed by the bands between 3100

and 3000 cm⁻¹.

The weak absorptions in the 2950-2850 cm⁻¹ range are attributed to the C-H stretching of

the methyl group.

A very strong absorption around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching

of the amide group within the quinolone ring.

The absorptions in the 1620-1580 cm⁻¹ region are due to the C=C stretching vibrations of

the aromatic and pyridinone rings.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its structure. For 7-Methyl-4-quinolone (C₁₀H₉NO), the

expected molecular weight is approximately 159.18 g/mol .

Expected Fragmentation Pattern:
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Under electron ionization (EI), the molecular ion peak ([M]⁺) would be observed at m/z 159.

Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals.

[M]⁺˙
m/z = 159

[M-CO]⁺˙
m/z = 131- CO

[M-CH₃]⁺
m/z = 144

- •CH₃

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 7-Methyl-4-quinolone.

Interpretation and Rationale:

Molecular Ion ([M]⁺˙): The peak at m/z 159 would correspond to the intact molecule with one

electron removed.

Loss of CO ([M-CO]⁺˙): A common fragmentation pathway for quinolones is the loss of a

neutral carbon monoxide molecule from the carbonyl group, which would result in a fragment

ion at m/z 131.

Loss of a Methyl Radical ([M-CH₃]⁺): Cleavage of the methyl group would lead to a fragment

at m/z 144.

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous sample

preparation and appropriate instrumental parameters. The following are generalized protocols

for the spectroscopic analysis of 7-Methyl-4-quinolone.

NMR Data Acquisition Workflow
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Sample Preparation

Data Acquisition

Data Processing

Weigh Sample
(5-10 mg for ¹H, 20-50 mg for ¹³C)

Dissolve in Deuterated Solvent
(e.g., DMSO-d₆)

Transfer to NMR Tube

Insert into NMR Spectrometer

Set Experimental Parameters
(Pulse sequence, scans, etc.)

Acquire FID

Fourier Transform

Phase Correction

Baseline Correction

Integration & Peak Picking

Click to download full resolution via product page

Caption: Generalized workflow for NMR data acquisition and processing.
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Detailed Steps:

Sample Preparation:

Accurately weigh 5-10 mg of 7-Methyl-4-quinolone for ¹H NMR and 20-50 mg for ¹³C

NMR.[2]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆) in a clean vial.

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.

For ¹H NMR, use a standard single-pulse experiment with 16-64 scans.[2]

For ¹³C NMR, use a proton-decoupled pulse sequence with a sufficient number of scans

(1024 or more) to achieve a good signal-to-noise ratio.[2]

Data Processing:

Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

Perform phase and baseline corrections to ensure accurate peak representation.

Integrate the peaks in the ¹H NMR spectrum and pick the peak positions in both ¹H and

¹³C spectra.

IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid 7-Methyl-4-quinolone sample onto the crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record a background spectrum of the empty ATR setup.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The instrument's software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
Sample Preparation:

Prepare a dilute solution of 7-Methyl-4-quinolone in a suitable volatile solvent (e.g.,

methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or

after separation by gas chromatography.

The sample is vaporized and then bombarded with a beam of high-energy electrons

(typically 70 eV) to induce ionization and fragmentation.

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and

unambiguous structural characterization of 7-Methyl-4-quinolone. The data presented in this

guide, based on established spectroscopic principles and data from related compounds, offer a

robust framework for researchers, scientists, and drug development professionals working with

this and similar quinolone derivatives. The detailed protocols provide a foundation for obtaining

high-quality, reproducible data, which is essential for the advancement of scientific research in

this field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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